3,4-Dichlorobenzyl thiocyanate
CAS No.: 2082-67-9
Cat. No.: VC7823386
Molecular Formula: C8H5Cl2NS
Molecular Weight: 218.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2082-67-9 |
|---|---|
| Molecular Formula | C8H5Cl2NS |
| Molecular Weight | 218.1 g/mol |
| IUPAC Name | (3,4-dichlorophenyl)methyl thiocyanate |
| Standard InChI | InChI=1S/C8H5Cl2NS/c9-7-2-1-6(3-8(7)10)4-12-5-11/h1-3H,4H2 |
| Standard InChI Key | TYOSYBTXMFSKGI-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CSC#N)Cl)Cl |
| Canonical SMILES | C1=CC(=C(C=C1CSC#N)Cl)Cl |
Introduction
Chemical Identity and Physical Properties
3,4-Dichlorobenzyl thiocyanate is a crystalline solid at room temperature, with the following key physical properties :
| Property | Value |
|---|---|
| Molecular Weight | 218.10 g/mol |
| Melting Point | 44.5–45.8°C |
| Boiling Point | 324.6°C (predicted) |
| Density | 1.42 g/cm³ (predicted) |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., acetone, ethanol) |
The compound’s structure (Fig. 1) features a thiocyanate (-SCN) group attached to a dichlorinated benzyl moiety, which enhances its electrophilic reactivity compared to non-halogenated analogs.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves nucleophilic substitution between 3,4-dichlorobenzyl chloride and potassium thiocyanate (KSCN) in polar aprotic solvents such as acetone or ethanol under reflux conditions :
Key parameters:
-
Solvent: Ethanol or acetone.
-
Temperature: 60–80°C (reflux).
-
Yield: ~75–85% after purification via recrystallization.
Industrial-Scale Optimization
Patent CN107915659B outlines a scalable bromination-cyanidation method for related dichlorobenzonitriles, suggesting analogous strategies for thiocyanate derivatives. Continuous flow reactors improve yield (≥90%) and purity (≥98%) by optimizing temperature (110–130°C) and catalyst use (e.g., L-proline or hydrated 1,10-phenanthroline) .
Chemical Reactivity and Functional Transformations
3,4-Dichlorobenzyl thiocyanate participates in three principal reaction types:
Nucleophilic Substitution
The thiocyanate group (-SCN) is displaced by stronger nucleophiles (e.g., amines, alkoxides), yielding substituted benzyl derivatives :
Oxidation
Oxidizing agents (e.g., H₂O₂) convert the thiocyanate to sulfoxides or sulfones:
Reduction
Reduction with LiAlH₄ or NaBH₄ produces thiols or disulfides:
Biological Activity and Mechanisms
While direct studies on 3,4-dichlorobenzyl thiocyanate are sparse, its structural analog 2,4-dichlorobenzyl thiocyanate (DCBT) exhibits potent antimitotic activity by disrupting microtubule dynamics :
-
Mechanism: DCBT binds to β-tubulin, inducing microtubule aggregation and mitotic arrest in mammalian cells .
-
Specificity: Retains activity against multidrug-resistant cancer cell lines, suggesting a unique binding site distinct from colchicine or vinblastine .
-
Structure-Activity Relationship:
Industrial and Pharmaceutical Applications
Chemical Intermediate
-
Agrochemicals: Serves as a precursor for herbicides and fungicides.
-
Dyes and Polymers: Utilized in synthesizing sulfur-containing aromatic polymers .
Comparative Analysis with Structural Analogs
The 3,4-substitution pattern may offer distinct electronic effects, influencing reactivity and interaction with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume